YTX-465

Parkinson's disease α-synuclein toxicity yeast rescue assay

YTX-465 is the definitive Ole1-selective inhibitor for α-synuclein research. Unlike broad-spectrum SCD1 inhibitors (A939572, MK-8245), YTX-465 exhibits >780-fold selectivity for yeast Ole1 (IC50=39 nM) over human SCD1 (IC50=30.4 μM), delivering potent α-syn rescue (EC50=13 nM) without confounding human SCD1 inhibition. It is >100-fold more potent than analog YTX-528 and achieves 50% reduction in fatty acid desaturation at 30 nM. This unique selectivity profile makes YTX-465 irreplaceable for yeast-based Parkinson's disease models, chemical genetic screens, and Ole1 mechanistic studies. Order to ensure experimental reproducibility.

Molecular Formula C25H26N6O3
Molecular Weight 458.5 g/mol
CAS No. 2225824-53-1
Cat. No. B15073584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYTX-465
CAS2225824-53-1
Molecular FormulaC25H26N6O3
Molecular Weight458.5 g/mol
Structural Identifiers
SMILESCC1=NN(C2=C1C=CC(=C2)C3=NOC(=N3)C4CCN(CC4)C(=O)CNC(=O)C5=CC=CC=C5)C
InChIInChI=1S/C25H26N6O3/c1-16-20-9-8-19(14-21(20)30(2)28-16)23-27-25(34-29-23)18-10-12-31(13-11-18)22(32)15-26-24(33)17-6-4-3-5-7-17/h3-9,14,18H,10-13,15H2,1-2H3,(H,26,33)
InChIKeyUNYSKYOVUXWBJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

YTX-465: A Stearoyl-CoA Desaturase Inhibitor with Distinct Ole1/SCD1 Selectivity Profile (CAS 2225824-53-1)


YTX-465 is a stearoyl-CoA desaturase (SCD) inhibitor that targets both the yeast homolog Ole1 and human SCD1. It is characterized by a unique selectivity profile, inhibiting Ole1 with an IC50 of 0.039 μM (39 nM) while requiring a substantially higher concentration of 30.4 μM to inhibit human SCD1 [1]. This compound is primarily utilized in the research of Parkinson's disease and other synucleinopathies, as it has been demonstrated to rescue cells from α-synuclein (α-syn) mediated cytotoxicity [1].

Why Generic SCD1 Inhibitors Cannot Substitute for YTX-465 in Synucleinopathy Research


The SCD inhibitor class is heterogeneous; compounds like A939572, MK-8245, and Aramchol exhibit potent inhibition of human SCD1, with IC50 values often in the low nanomolar range, targeting metabolic and oncological pathways [1][2][3]. YTX-465, in contrast, is functionally characterized by its >780-fold selectivity for yeast Ole1 over human SCD1 [4]. This distinct selectivity translates to a unique functional profile: it potently rescues α-synuclein toxicity in yeast models (EC50 of 13 nM) [4], an activity not shared by broad-spectrum, potent human SCD1 inhibitors. Therefore, substituting YTX-465 with a generic SCD1 inhibitor would fail to replicate its specific on-target effects in yeast-based and translational synucleinopathy models, leading to confounding experimental outcomes.

Quantitative Differentiation of YTX-465 Against Key Comparators: An Evidence-Based Procurement Guide


Superior Potency in Rescuing α-Synuclein Toxicity: YTX-465 vs. YTX-528

YTX-465 demonstrates a >100-fold improvement in potency over its close analog YTX-528 in rescuing growth in an α-synuclein toxicity yeast model. Both compounds were tested in the same assay system, allowing for a direct comparison of their functional efficacy [1].

Parkinson's disease α-synuclein toxicity yeast rescue assay

Distinct Species Selectivity Profile: Ole1 Inhibition vs. Human SCD1 Inhibition

YTX-465 exhibits a pronounced selectivity for the yeast SCD homolog (Ole1) over the human isoform (SCD1). This contrasts sharply with other SCD inhibitors, which are typically optimized for human SCD1 potency. For instance, MK-8245 inhibits human SCD1 with an IC50 of 1 nM [1], whereas YTX-465's IC50 for human SCD1 is 30,400 nM [2]. YTX-465 is therefore a specialized tool for yeast models, not a general human SCD1 inhibitor.

SCD1 inhibitor species selectivity enzyme assay

Potent Reduction of Fatty Acid Desaturation in Yeast at Low Nanomolar Concentrations

In wild-type yeast, YTX-465 effectively inhibits fatty acid desaturation, a key functional readout of SCD/Ole1 activity. The compound achieves a 50% reduction in desaturation at a concentration of 0.03 μM (30 nM) [1]. While other SCD inhibitors like A939572 have been shown to reduce the desaturation index in vivo in mice [2], this specific quantitative benchmark in yeast is a direct measure of YTX-465's functional potency in its primary model system.

lipid metabolism fatty acid desaturation yeast model

Optimal Experimental Applications of YTX-465 Based on Quantitative Differentiation


Yeast-Based Functional Genomics and α-Synuclein Toxicity Screens

YTX-465 is the superior reagent for yeast models investigating α-synuclein toxicity, including Parkinson's disease research. Its high potency (EC50 of 13 nM) in rescuing α-syn-mediated growth defects [1] and its >100-fold superiority over the analog YTX-528 make it the tool of choice for chemical genetic screens, high-throughput target validation, and mechanistic studies in Saccharomyces cerevisiae [1]. The quantitative benchmark of 50% reduction in fatty acid desaturation at 30 nM [1] provides a clear guide for dosing in lipid metabolism studies.

Investigating Ole1-Specific Biology in Yeast Models

Given its distinct species selectivity profile (Ole1 IC50 = 39 nM vs. human SCD1 IC50 = 30.4 μM) [1], YTX-465 is uniquely suited for experiments that require specific inhibition of the yeast Ole1 enzyme without confounding effects from potent human SCD1 inhibition. This is critical for studies dissecting the role of Ole1 in membrane fluidity, lipid droplet formation, or as a genetic interaction partner, where a broad-spectrum SCD inhibitor would produce misleading results.

Translational Studies Requiring Validation of SCD as a Synucleinopathy Target

While YTX-465 is not a potent inhibitor of human SCD1, it serves as an essential chemical probe for validating the therapeutic hypothesis that inhibiting SCD can ameliorate α-synuclein toxicity [1]. Its use in yeast and subsequent validation in human iPSC-derived neuronal models with more potent, brain-penetrant SCD inhibitors [1] establishes a translational bridge. Procurement of YTX-465 is therefore justified for research groups aiming to replicate this target validation workflow or to develop new assays based on this established mechanism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for YTX-465

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.